N-benzylcyclopentanamine

Vue d'ensemble

Description

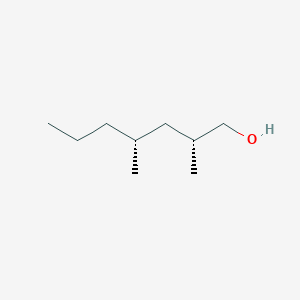

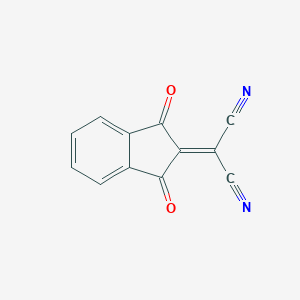

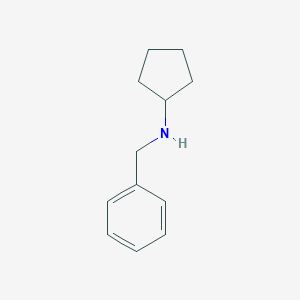

N-benzylcyclopentanamine is a compound that is structurally characterized by a benzyl group attached to a cyclopentanamine. While the provided papers do not directly discuss N-benzylcyclopentanamine, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of N-benzylcyclopentanamine.

Synthesis Analysis

The synthesis of related benzylamine compounds can involve various methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to afford inhibitors of cancer cell growth , or the direct coupling of benzyl alcohols with amines using an iron catalyst . Additionally, a three-step process involving an Aldol reaction, catalytic reduction, and reductive amination has been used to synthesize 2-benzylcyclohexylamine . These methods could potentially be adapted for the synthesis of N-benzylcyclopentanamine.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For instance, the crystallographic X-ray structure of a dichloroaminoethyl benzamide derivative has been reported . This type of structural analysis is crucial for understanding the three-dimensional conformation of molecules and their potential interactions in biological systems.

Chemical Reactions Analysis

N-benzylcyclopentanamine may undergo reactions similar to those observed for related compounds. For example, N-benzyl-N-cyclopropylamine has been shown to act as a suicide substrate for cytochrome P450 enzymes, undergoing oxidation and potentially leading to enzyme inactivation . Another related compound, 1-benzylcyclopropylamine, is a competitive reversible inhibitor of monoamine oxidase and can be converted into benzyl vinyl ketone . These reactions highlight the potential reactivity of the benzylamine moiety in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylcyclopentanamine can be inferred from related compounds. Benzylamines are known to play a significant role in pharmaceutical compounds due to their structural motifs . The solubility, stability, and reactivity of these compounds are influenced by their molecular structure and substituents. For instance, the presence of a benzyl group can affect the lipophilicity and potential interactions with biological targets.

Applications De Recherche Scientifique

1. Antitumor Agent Development

N-benzylcyclopentanamine derivatives have been explored for their potential in antitumor treatments. For example, certain modifications of benzocycloheptapyridine tricyclic ring systems, related to N-benzylcyclopentanamine, have shown promising results as potent farnesyl protein transferase (FPT) inhibitors. These compounds have demonstrated significant antitumor activity and have undergone clinical trials (Njoroge et al., 1998).

2. Biological Activity of Derivatives

Research involving N-benzoyl cyanoacetylhydrazine, a compound related to N-benzylcyclopentanamine, has led to the synthesis of various heterocyclic compounds. These derivatives exhibited antibacterial and antifungal activities upon screening, indicating potential biological applications (Mohareb et al., 2007).

3. Antimicrobial Activity

N-benzyl chitosan, a derivative of N-benzylcyclopentanamine, has been synthesized and investigated for its properties in in situ forming gels. These gels demonstrated antimicrobial activity against Porphyromonas gingivalis, showing potential for applications in periodontitis treatment (Mahadlek et al., 2014).

4. Potential in Psychiatric Treatments

Compounds structurally related to N-benzylcyclopentanamine have been studied for their potential use in psychiatric treatments. For instance, certain benzyl-substituted compounds have shown promise as antipsychotic agents, indicating a broader scope of psychiatric applications (Norman et al., 1996).

5. Neurodegenerative Disease Research

Dual histamine H3R/Serotonin 5-HT4R ligands, which include tricyclic derivatives related to N-benzylcyclopentanamine, have shown potential in treating neurodegenerative diseases like Alzheimer's. The combination of H3R antagonism and 5-HT4R agonism in a single molecule presents new possibilities in this field (Lepailleur et al., 2014).

Propriétés

IUPAC Name |

N-benzylcyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVZYCGBQWWSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405867 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylcyclopentanamine | |

CAS RN |

15205-23-9 | |

| Record name | N-benzylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)